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Compound of Interest

Compound Name: 2,5-Dibromo-3-methylpyridine

Cat. No.: B189406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dibromo-3-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and other

specialty chemicals.[1] The following sections detail the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their

acquisition.

Spectroscopic Data Summary
The structural elucidation of 2,5-Dibromo-3-methylpyridine is supported by various

spectroscopic techniques. The quantitative data from ¹H NMR and ¹³C NMR are summarized

below.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.22 Doublet (d) 2.4 1H H-6

7.61 Doublet (d) 2.4 1H H-4

2.33 Singlet (s) - 3H -CH₃
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Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

148.29 C-6

143.05 C-2

141.15 C-4

137.15 C-3

119.68 C-5

22.06 -CH₃

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy
The infrared spectrum of 2,5-Dibromo-3-methylpyridine has been recorded using Attenuated

Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[2] The data is

available through the Bio-Rad Laboratories, Inc. spectral database.[2] The spectrum would be

expected to show characteristic peaks for C-H stretching of the aromatic ring and the methyl

group, C=C and C=N stretching vibrations within the pyridine ring, and C-Br stretching

vibrations.

Mass Spectrometry (MS)
While detailed experimental mass spectra with fragmentation patterns are not readily available

in the public domain, the molecular weight of 2,5-Dibromo-3-methylpyridine is 250.92 g/mol .

[2] High-resolution mass spectrometry would show a characteristic isotopic pattern for a

molecule containing two bromine atoms.

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 2,5-Dibromo-3-
methylpyridine are provided below.
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Synthesis of 2,5-Dibromo-3-methylpyridine
A common synthetic route to 2,5-Dibromo-3-methylpyridine involves the diazotization of 2-

amino-5-bromo-3-methylpyridine followed by a Sandmeyer-type reaction.

Starting Material Reaction Product

2-Amino-5-bromo-3-methylpyridine Diazotization

1. HBr, NaNO₂

2. Br₂ Sandmeyer Reaction
Intermediate Diazonium Salt

2,5-Dibromo-3-methylpyridineCuBr (catalyst)

Click to download full resolution via product page

Synthesis of 2,5-Dibromo-3-methylpyridine.

Procedure:

2-Amino-5-bromo-3-methylpyridine is suspended in an aqueous solution of hydrobromic acid

(HBr) and cooled to a low temperature (typically below 0 °C).

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the suspension to form the

corresponding diazonium salt.

Bromine (Br₂) is then added, followed by the introduction of a catalyst such as cuprous

bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom.

The reaction mixture is stirred and allowed to warm to room temperature.

The product is then extracted, purified, and characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of 2,5-Dibromo-3-methylpyridine was

dissolved in about 0.7 mL of deuterated chloroform (CDCl₃).
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Data Acquisition: The prepared sample solution was transferred to a 5 mm NMR tube. ¹H

and ¹³C NMR spectra were acquired at room temperature. For ¹H NMR, standard acquisition

parameters were used. For ¹³C NMR, a proton-decoupled sequence was employed to

simplify the spectrum.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, and the

spectra were phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with an ATR

accessory.[2]

Sample Preparation: A small amount of the solid 2,5-Dibromo-3-methylpyridine was placed

directly onto the ATR crystal.

Data Acquisition: The sample was brought into firm contact with the crystal using a pressure

clamp. The IR spectrum was then recorded by co-adding a number of scans to obtain a good

signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded

prior to the sample measurement and subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
A general protocol for the analysis of a pyridine derivative like 2,5-Dibromo-3-methylpyridine
using a mass spectrometer is as follows:

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-

MS).
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Ionization: Electron Ionization (EI) is a common method for GC-MS, which would likely cause

significant fragmentation. For LC-MS, softer ionization techniques like Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used, which

would be more likely to show the molecular ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of ions at different m/z values. The presence of two bromine atoms would

result in a characteristic isotopic pattern for the molecular ion and any bromine-containing

fragments.

Workflow for Spectroscopic Analysis
The general workflow for the complete spectroscopic characterization of a synthesized

compound like 2,5-Dibromo-3-methylpyridine is depicted below.

Compound Synthesis

Spectroscopic Techniques

Data Analysis and Elucidation

2,5-Dibromo-3-methylpyridine

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(ATR-FTIR)

Mass Spectrometry
(GC-MS or LC-MS)

Structure Confirmation
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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